1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride
Overview
Description
1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H11F3N2·2HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride is Dipeptidyl Peptidase IV (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1 (Glucagon-like peptide-1), which are hormones that stimulate insulin secretion. Therefore, DPP4 is a validated target for the treatment of type 2 diabetes .
Mode of Action
This compound interacts with DPP4 and inhibits its activity . The inhibition of DPP4 leads to an increase in the levels of incretins like GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release. This results in a decrease in blood glucose levels .
Biochemical Pathways
The inhibition of DPP4 affects the incretin pathway. Incretins like GLP-1 are released from the intestines in response to food intake and they stimulate insulin secretion from the pancreas. By inhibiting DPP4, the degradation of incretins is prevented, leading to increased levels of active incretins. This results in enhanced insulin secretion and reduced glucagon release, thereby regulating blood glucose levels .
Result of Action
The result of the action of this compound is the regulation of blood glucose levels. By inhibiting DPP4 and increasing the levels of active incretins, it enhances insulin secretion and suppresses glucagon release. This leads to a decrease in blood glucose levels, which is beneficial in the management of type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 3,4,5-trifluorobenzaldehyde with ethylenediamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4,6-Trifluorophenyl)ethane-1,2-diamine dihydrochloride
- 1-(3,5-Difluorophenyl)ethane-1,2-diamine dihydrochloride
- 1-(4-Fluorophenyl)ethane-1,2-diamine dihydrochloride
Uniqueness
1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, which are important factors in drug design and development.
Properties
IUPAC Name |
1-(3,4,5-trifluorophenyl)ethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c9-5-1-4(7(13)3-12)2-6(10)8(5)11;;/h1-2,7H,3,12-13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGNBVDTEPQWGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(CN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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